molecular formula C19H25N7O B12244938 4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12244938
M. Wt: 367.4 g/mol
InChI Key: NXYSGWMOFYYBQX-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps. One common synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine core. Industrial production methods often employ microwave-assisted copper-catalyzed approaches to achieve high yields in a shortened time frame .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

4-cyclopropyl-3-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

4-cyclopropyl-5-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H25N7O/c1-12-11-17(26-16(20-12)10-13(2)21-26)24-8-6-14(7-9-24)18-22-23(3)19(27)25(18)15-4-5-15/h10-11,14-15H,4-9H2,1-3H3

InChI Key

NXYSGWMOFYYBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C

Origin of Product

United States

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